Purinyl-6-Histamin

Übersicht

Beschreibung

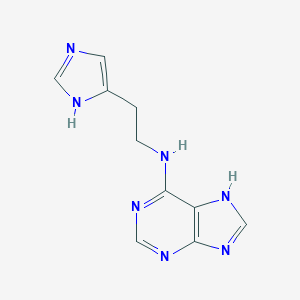

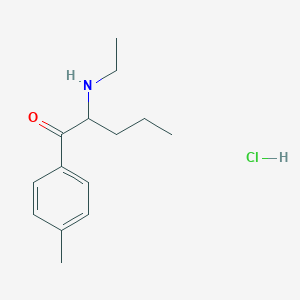

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine, also known as N-ethyl-2-imidazolyl-9H-purin-6-amine, is an organic compound that has been studied extensively due to its potential applications in the fields of biochemistry, pharmacology, and chemistry. This compound has a wide range of biological activities and has been used in a variety of research studies. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Wissenschaftliche Forschungsanwendungen

Neurotransmission

Histamin, das strukturell dem Purinyl-6-Histamin ähnelt, ist ein hoch pleiotropes biogenes Amin, das an wichtigen physiologischen Prozessen beteiligt ist, einschließlich der Neurotransmission . Es ist möglich, dass this compound ähnliche Wirkungen haben könnte, aber weitere Forschung ist erforderlich, um dies zu bestätigen.

Immunantwort

Histamin ist auch an der Immunantwort beteiligt . Angesichts der strukturellen Ähnlichkeit zwischen Histamin und this compound ist es plausibel, dass this compound auch eine Rolle bei der Immunantwort spielen könnte.

Ernährung

Histamin spielt eine Rolle in der Ernährung . Es ist möglich, dass this compound auch an Ernährungsprozessen beteiligt sein könnte, aber weitere Forschung ist erforderlich, um diese potenzielle Anwendung zu untersuchen.

Zellwachstum und -differenzierung

Histamin ist am Zellwachstum und der Zelldifferenzierung beteiligt . Angesichts der strukturellen Ähnlichkeit zwischen Histamin und this compound ist es plausibel, dass this compound auch eine Rolle bei diesen Prozessen spielen könnte.

Chromatographie

This compound kann mit einer einfachen RP-HPLC-Methode analysiert werden . Dies deutet darauf hin, dass es in der Chromatographie eingesetzt werden könnte, insbesondere bei der Trennung komplexer Gemische.

Bindung an Ribonucleinsäuren

Es gibt einige Hinweise darauf, dass this compound an Ribonucleinsäuren binden kann . Dies könnte potenzielle Anwendungen im Bereich der Molekularbiologie haben, insbesondere bei der Untersuchung von RNA-Protein-Interaktionen.

Wirkmechanismus

Target of Action

Purinyl-6-histamine, also known as N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine or NSC113989, primarily targets the histamine receptors . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and play crucial roles in the regulation of histamine and other neurotransmitters in the central nervous system . They are potential targets for the treatment of neurological and psychiatric disorders .

Mode of Action

The compound interacts with its targets, the histamine receptors, to modulate their activity. As an auto-receptor, H3R modulates the histamine release by negative feedback . As a hetero-receptor, H3R regulates the release of various neurotransmitters such as dopamine, γ-aminobutyric acid (GABA), and acetylcholine .

Biochemical Pathways

Histamine metabolism forms a complex network that connects many metabolic processes essential for homeostasis, including nitrogen and energy metabolism . These metabolic reactions share elements with other biochemical pathways and can therefore participate in processes such as SAM-dependent methylation of amino acids and amines, and posttranslational protein covalent modification .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

It is known that histamine release is mostly responsible for allergic reactions against various allergens . Histamine binding to the extracellular domain of H1 receptor induces conformational changes of the transmembrane section resulting in alterations in the C terminal area .

Action Environment

The action, efficacy, and stability of Purinyl-6-histamine can be influenced by various environmental factors. For instance, the compound can be separated on a Newcrom R1 HPLC column , suggesting that its stability and action might be affected by the presence of certain solvents or conditions in the environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7/c1(7-3-11-4-13-7)2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,11,13)(H2,12,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTQBOWAIHEECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168203 | |

| Record name | Purinyl-6-histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1669-86-9 | |

| Record name | N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purinyl-6-histamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purinyl-6-histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(1H-imidazol-4-yl)ethyl]-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the structure of Purinyl-6-histamine relate to its biological activity?

A1: While specific structure-activity relationship (SAR) studies are limited based on the provided research, the chemical structure of Purinyl-6-histamine, containing both a purine ring and a histamine moiety, suggests potential interactions with various biological targets. The purine ring system is commonly found in nucleosides and nucleotides, hinting at possible interactions with enzymes involved in nucleotide metabolism or nucleic acid binding. The histamine moiety raises the possibility of interactions with histamine receptors, although this has not been directly addressed in the provided research. Further investigations are needed to elucidate the specific structural features responsible for its observed biological activities, such as choline kinase inhibition and RNA binding.

Q2: Has Purinyl-6-histamine demonstrated any antiviral activity?

A3: Interestingly, a related compound, Compound 48/80, structurally similar to Purinyl-6-histamine but consisting of a polymer of N-methyl-p-methoxyphenethylamine units linked by methylene bridges, has shown an inhibitory effect on giant cell formation caused by herpesvirus hominis infection. [] While this doesn't directly demonstrate antiviral activity for Purinyl-6-histamine itself, it raises intriguing questions about whether this compound, or its derivatives, might possess antiviral properties. Further research is needed to explore this possibility and elucidate the underlying mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

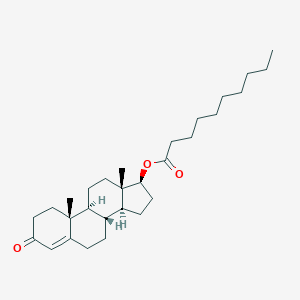

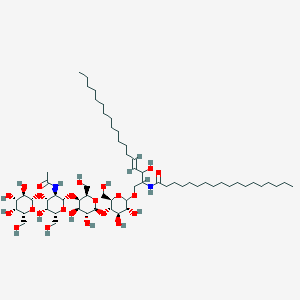

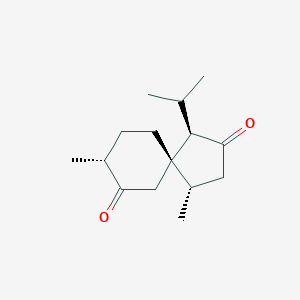

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

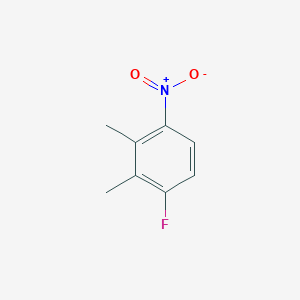

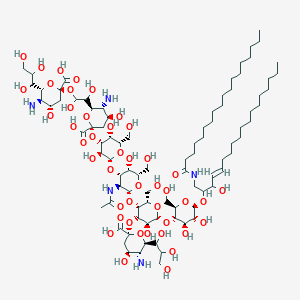

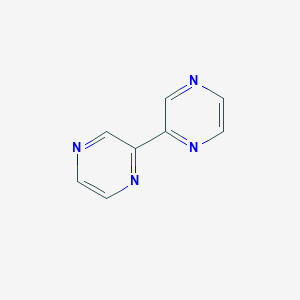

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

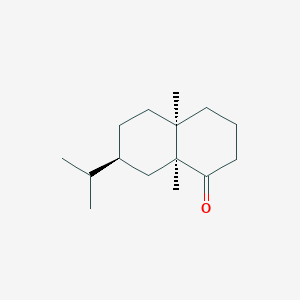

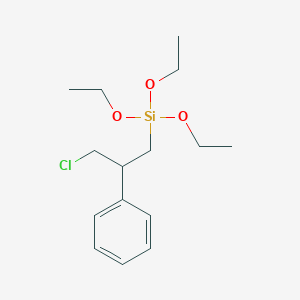

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)